2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid
Brand Name: Vulcanchem
CAS No.: 646501-18-0
VCID: VC15971128
InChI: InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13)
SMILES:
Molecular Formula: C11H20O2Si
Molecular Weight: 212.36 g/mol

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid

CAS No.: 646501-18-0

Cat. No.: VC15971128

Molecular Formula: C11H20O2Si

Molecular Weight: 212.36 g/mol

* For research use only. Not for human or veterinary use.

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid - 646501-18-0

Specification

CAS No. 646501-18-0
Molecular Formula C11H20O2Si
Molecular Weight 212.36 g/mol
IUPAC Name 2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid
Standard InChI InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13)
Standard InChI Key OWJUZMLAADRTDO-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid, reflects its structural complexity. Key features include:

  • A carboxylic acid group at position 1, enabling hydrogen bonding and reactivity in acid-base reactions.

  • A trimethylsilyl (TMS) group at position 5, which sterically shields the alkyne moiety while enhancing thermal stability.

  • Branched alkyl chains (2,3,3-trimethyl) that influence steric hindrance and solubility in nonpolar solvents.

The canonical SMILES representation, \text{CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C}, and InChIKey OWJUZMLAADRTDO-UHFFFAOYSA-N\text{OWJUZMLAADRTDO-UHFFFAOYSA-N}, provide unambiguous identifiers for computational and experimental studies. While explicit data on melting/boiling points are unavailable, analogous silylated alkynoic acids typically exhibit low volatility and moderate solubility in dichloromethane or tetrahydrofuran.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid involves sequential functionalization to install the TMS group, alkyne, and carboxylic acid. A plausible route includes:

  • Alkyne Formation:

    • Coupling of a preformed alkyne with a silyl chloride (e.g., chlorotrimethylsilane) under basic conditions to yield the TMS-protected alkyne.

    • Example: \text{RC#CH + ClSi(CH}_3\text{)}_3 \rightarrow \text{RC#C-Si(CH}_3\text{)}_3.

  • Carboxylic Acid Installation:

    • Oxidation of a terminal alkyne to a carboxylic acid via ozonolysis or carboxylation with CO2_2 under high pressure.

  • Alkyl Branching:

    • Alkylation using methyl halides or Grignard reagents to introduce the 2,3,3-trimethyl substituents.

Yield optimization requires precise temperature control (-78°C for silylation) and anhydrous conditions to prevent desilylation.

Applications in Advanced Materials and Organic Synthesis

Polymer Chemistry

The compound’s alkyne group enables Huisgen cycloaddition (click chemistry) for constructing dendrimers and cross-linked polymers. For example, reacting the terminal alkyne with azide-functionalized monomers forms triazole linkages, enhancing mechanical stability in hydrogels.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group can coordinate to metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) to form MOFs with tunable porosity. The TMS group modifies surface hydrophobicity, making such MOFs suitable for gas separation or catalysis.

Pharmaceutical Intermediates

While direct biological data are lacking, structurally related silylated compounds exhibit improved metabolic stability. This compound could serve as a precursor for prodrugs targeting enzyme inhibition.

Future Research Directions

  • Catalytic Applications: Investigating palladium-catalyzed coupling reactions to form carbon-carbon bonds.

  • Bioconjugation: Attaching the alkyne to biomolecules (e.g., proteins) for diagnostic probes.

  • Thermal Stability Studies: Evaluating decomposition pathways for high-temperature applications.

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